2-cyclopropyl-N-methoxy-N-methylacetamide
Overview
Description
2-Cyclopropyl-N-methoxy-N-methylacetamide is an organic compound with the molecular formula C7H13NO2 It is characterized by the presence of a cyclopropyl group attached to an acetamide moiety, with methoxy and methyl substituents on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-N-methoxy-N-methylacetamide typically involves the reaction of cyclopropylamine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Cyclopropylamine+Methoxyacetyl chloride→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like hydroxide ions can replace the methoxy group to form corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydroxide ions, nucleophilic reagents, aqueous or organic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Alcohols, other substituted derivatives.
Scientific Research Applications
2-Cyclopropyl-N-methoxy-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, where its structural features impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity to certain biological targets, while the methoxy and methyl groups can influence the compound’s solubility and metabolic stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Cyclopropyl-N-methoxyacetamide: Lacks the methyl group on the nitrogen atom, which can affect its reactivity and biological activity.
N-Methoxy-N-methylacetamide: Lacks the cyclopropyl group, resulting in different chemical and physical properties.
Cyclopropylacetamide: Lacks both the methoxy and methyl groups, leading to distinct reactivity and applications.
Uniqueness: 2-Cyclopropyl-N-methoxy-N-methylacetamide is unique due to the combination of the cyclopropyl group with methoxy and methyl substituents on the nitrogen atom. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Properties
IUPAC Name |
2-cyclopropyl-N-methoxy-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8(10-2)7(9)5-6-3-4-6/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOGROCAAWYRBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1CC1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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